2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-thienyl)-
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Overview
Description
2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-thienyl)- is a heterocyclic compound that features a benzene ring fused with an oxazine ring The oxazine ring contains both oxygen and nitrogen atoms, making it a versatile structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydro-2H-3,1-benzoxazines can be synthesized through the condensation of o-aminobenzyl alcohols with aldehydes, ketones, and formylbenzoic acids . For example, dihydrobenzoxazines containing the α-hydroxyphenyl group at the C(2) atom are potential ligands capable of forming complexes with transition metals such as cobalt, copper, and nickel . Another method involves the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, which allows for the one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions .
Industrial Production Methods
Industrial production methods for benzoxazines often involve the Mannich reaction, which uses a phenol, an amine, and formaldehyde . This method is advantageous due to its simplicity and the availability of starting materials. The reaction can be performed under mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thienyl group allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-thienyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound may also interact with cellular components, affecting processes such as apoptosis and cell signaling .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzoxazines: These compounds share a similar core structure but differ in their substituents and specific properties.
2H-3,1-Benzoxazine-2,4(1H)-dione: This compound has a similar benzoxazine ring but with different functional groups.
Uniqueness
2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90284-36-9 |
---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-thiophen-2-yl-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C12H11NOS/c1-2-5-10-9(4-1)8-14-12(13-10)11-6-3-7-15-11/h1-7,12-13H,8H2 |
InChI Key |
LNCZINRUPOOCMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NC(O1)C3=CC=CS3 |
Origin of Product |
United States |
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